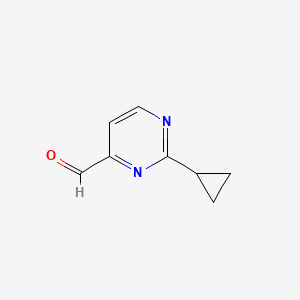
2-Cyclopropylpyrimidine-4-carbaldehyde
Vue d'ensemble
Description
2-Cyclopropylpyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C8H8N2O . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, it has been used in the one-pot synthesis of α-aminophosphonates via the Kabachnik–Fields reaction .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly in the context of the Kabachnik–Fields reaction . This reaction is a three-component condensation process that has been used to synthesize α-aminophosphonates .Applications De Recherche Scientifique
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates have been synthesized through a simple and efficient method. This involves a three-component condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites. This process uses 0.5 mol% of phosphomolybdic acid (PMA) in dichloromethane at room temperature, resulting in good to excellent yields with short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Synthesis of VEGFR-2 Inhibitors
A series of 4-aminopyrimidine-5-carbaldehyde oxime, related to 2-cyclopropylpyrimidine-4-carbaldehyde, was discovered to have potent VEGFR-2 inhibitory activity. The synthesis of these analogues and the study of their structure-activity relationship (SAR) have contributed significantly to understanding kinase profiling and in vivo efficacy studies (Shenlin Huang et al., 2011).
Asymmetric Organocatalysis
Camphor-derived thiourea organocatalysts were applied to the one-pot three-component Kabachnik–Fields reaction using 2-cyclopropylpyrimidin-4-carbaldehyde. This resulted in the enantioselective synthesis of α-aminophosphonates, showcasing the potential of 2-cyclopropylpyrimidin-4-carbaldehyde in asymmetric synthesis (P. S. Reddy, M. Reddy, & P. V. G. Reddy, 2016).
Synthesis of Pyrido[2,3-d]pyrimidines
4-Aminopyrimidine-5-carbaldehyde underwent condensation with aromatic ketone derivatives, leading to the synthesis of 7-substituted pyrido[2,3-d]pyrimidine derivatives. These compounds showed significant antimicrobial and antioxidant activity, indicating the potential of derivatives of this compound in creating bioactive compounds (M. Suresh et al., 2010).
Synthesis of Annulated Pyridopyrimidines
Structurally diverse annulated pyridopyrimidines were synthesized using a protocol involving 2-aminobenzothiazoles with thiophene-2-carbaldehyde and carbonyl compounds. This efficient and environmentally benign method highlights the versatility of pyrimidine-5-carbaldehyde derivatives in producing compounds with potential applications in various fields (A. Rajawat, Sarita Khandelwal, & Mahendra Kumar, 2014).
Propriétés
IUPAC Name |
2-cyclopropylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBFPFJYLGEEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652329 | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948549-81-3 | |
| Record name | 2-Cyclopropyl-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948549-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using phosphomolybdic acid in the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde?
A1: Phosphomolybdic acid acts as an efficient catalyst in the Kabachnik–Fields reaction, enabling the one-pot synthesis of α-aminophosphonates from this compound, a phosphite, and an aromatic amine [, ]. This method offers a streamlined approach compared to traditional multi-step syntheses.
Q2: What are the potential applications of α-aminophosphonates synthesized using this compound?
A2: While the provided research focuses on the synthesis methodology, α-aminophosphonates are recognized for their diverse biological activities. They have shown potential as enzyme inhibitors, herbicides, and therapeutic agents for various conditions [, ]. The incorporation of the 2-cyclopropylpyrimidine moiety in the α-aminophosphonate structure could potentially introduce unique properties and influence its interaction with biological targets. Further research is needed to explore the specific applications of these synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)


